molecular formula C18H21N7O2S B12265371 4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12265371
M. Wt: 399.5 g/mol
InChI Key: UZWLUWISVQIYIN-UHFFFAOYSA-N
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Description

4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: Introduction of the pyrazolyl and piperazinyl groups through nucleophilic substitution reactions.

    Sulfonylation: The methanesulfonyl group is introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions can target the pyrimidine core or the pyrazolyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the pyrimidine and pyrazolyl moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

    Pharmaceutical Research: Explored as a lead compound for the development of new drugs.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C18H21N7O2S

Molecular Weight

399.5 g/mol

IUPAC Name

2-methyl-4-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C18H21N7O2S/c1-14-21-16(13-17(22-14)25-8-4-7-20-25)23-9-11-24(12-10-23)18-15(28(2,26)27)5-3-6-19-18/h3-8,13H,9-12H2,1-2H3

InChI Key

UZWLUWISVQIYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)C)N4C=CC=N4

Origin of Product

United States

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